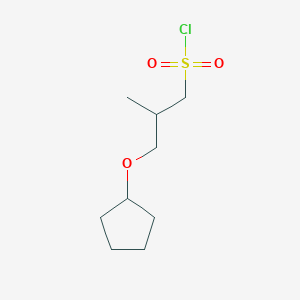
2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid
Overview
Description
Scientific Research Applications
Antibacterial Activity
Research on 1,4-Benzoxazine derivatives, including those similar to 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid, has shown significant antibacterial potential. Specifically, these compounds have demonstrated good activity against various strains such as E. coli, Staphylococcus aureus, Bacillus spp., and Klebsiella pneumoniae (Kadian, Maste, & Bhat, 2012). These findings suggest the possibility of developing new antibacterial agents from benzoxazine analogues, highlighting the compound's relevance in addressing antibiotic resistance challenges.
Antimycotic and Plant Protective Properties
Benzoxazine derivatives have also been prepared with the potential for antimycotic activity against plant pathogenic fungi such as Fusarium spp., Alternaria spp., and Bipolaris sorokiniana (Mukovoz, Slepukhin, Danilova, Aysuvakova, & Glinushkin, 2018). These compounds contribute to the field of agricultural chemistry by offering a synthetic avenue for protecting crops from fungal diseases, thereby supporting food security and sustainable agricultural practices.
Allelochemical Potential in Agriculture
The benzoxazinone structure, closely related to 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid, is found in natural allelochemicals that exhibit phytotoxic, antifungal, and insecticidal properties. These compounds, sourced from the Poaceae family, are of high interest for their potential agronomic utility, including as natural herbicides or insecticides (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006). The exploration and synthesis of such compounds open pathways to eco-friendly pest management solutions in agriculture.
Proton Exchange Membranes in Fuel Cells
In materials science, benzoxazine-based polymers incorporating sulfonic acid groups have been synthesized for application in direct methanol fuel cells. These polymers, related to 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid, exhibit promising properties such as high proton conductivity and low methanol permeability, essential for efficient and durable fuel cell operation (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014). This research underscores the potential of benzoxazine derivatives in the development of advanced materials for sustainable energy technologies.
properties
IUPAC Name |
2-(6-chloro-2,3-dihydro-1,4-benzoxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-7-1-2-9-8(5-7)12(3-4-15-9)6-10(13)14/h1-2,5H,3-4,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQKWAZYAVUMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1CC(=O)O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | |
CAS RN |
1354962-23-4 | |
| Record name | 2-(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)

![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)



![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)


![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(2-furylmethyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455775.png)
![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)